![molecular formula C12H19NO3 B1397163 3-Boc-7-氧代-3-氮杂双环[4.2.0]辛烷 CAS No. 1221818-10-5](/img/structure/B1397163.png)
3-Boc-7-氧代-3-氮杂双环[4.2.0]辛烷
描述
3-Boc-7-oxo-3-azabicyclo[420]octane is a bicyclic compound with the molecular formula C12H19NO3 It is a derivative of azabicyclo[420]octane, featuring a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group at the 7-position
科学研究应用
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane typically involves the following steps:
Starting Material: The synthesis begins with an appropriate azabicyclo[4.2.0]octane precursor.
Protection: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Oxidation: The 7-position is oxidized to introduce the ketone functional group.
The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and oxidizing agents like pyridinium chlorochromate for the oxidation step.
Industrial Production Methods
Industrial production methods for 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.
化学反应分析
Types of Reactions
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The Boc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove the Boc group, such as trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Products with additional ketone or carboxylic acid groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.
作用机制
The mechanism of action of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications at other positions on the molecule.
相似化合物的比较
Similar Compounds
3-Azabicyclo[4.2.0]octane: Lacks the Boc protecting group and ketone functional group.
7-Oxo-3-azabicyclo[4.2.0]octane: Lacks the Boc protecting group.
3-Boc-azabicyclo[4.2.0]octane: Lacks the ketone functional group.
Uniqueness
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane is unique due to the presence of both the Boc protecting group and the ketone functional group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


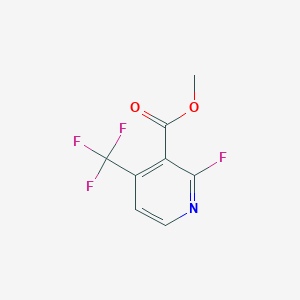
![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)
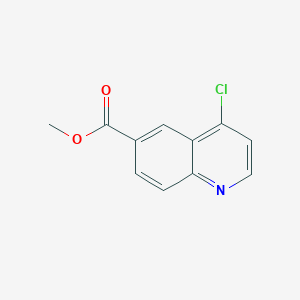
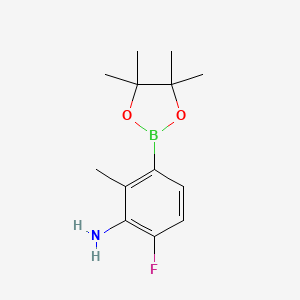
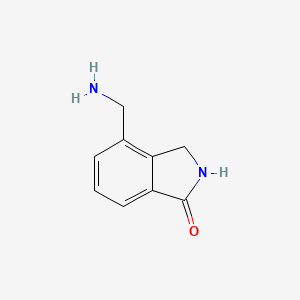

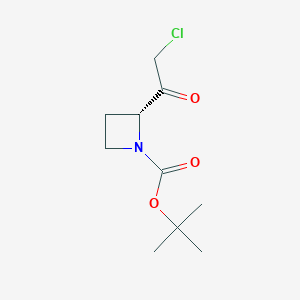
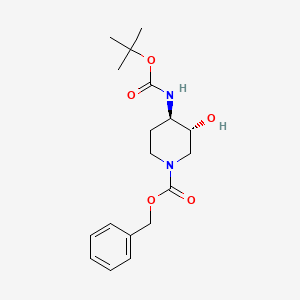
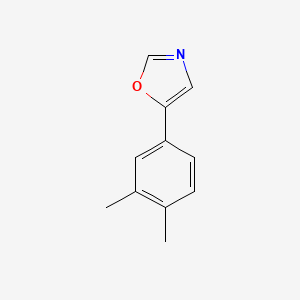
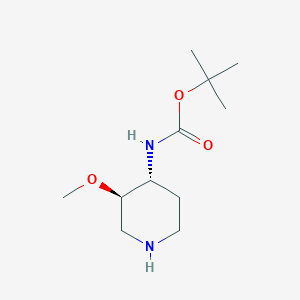
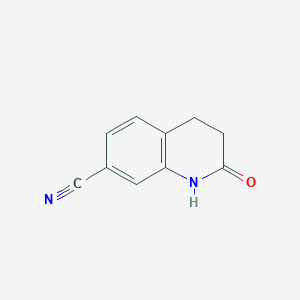

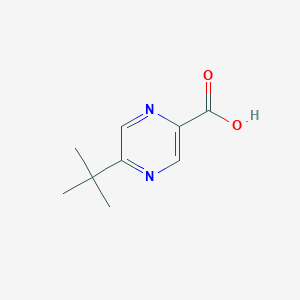
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)
